

Electronic & Conformational Profiling of N-(4-Bromophenyl)thiomorpholine

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)thiomorpholine

Cat. No.: B7841480

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Executive Summary

The N-(4-bromophenyl)thiomorpholine scaffold represents a critical bioisostere in modern drug discovery, offering a strategic alternative to the ubiquitous morpholine ring. While morpholine is often employed to modulate solubility and basicity, the thiomorpholine analog introduces distinct physicochemical behaviors: increased lipophilicity (LogP), a "softer" Lewis base profile, and a metabolic handle via sulfur oxidation. Furthermore, the para-bromophenyl moiety is not merely a structural spacer; it serves as a high-value electronic anchor capable of engaging in halogen bonding (XB) through its

-hole, a property increasingly exploited to enhance potency and selectivity in kinase and GPCR targets.

This guide dissects the electronic landscape, conformational dynamics, and synthetic validation of this moiety, providing a roadmap for its rational integration into lead optimization campaigns.

Electronic Architecture & The Sigma-Hole Paradigm Nitrogen Basicity and Hammett Modulation

The basicity of the thiomorpholine nitrogen is the primary determinant of the scaffold's ionization state at physiological pH.

- Thiomorpholine vs. Morpholine: The parent thiomorpholine () is slightly more basic than morpholine () due to the lower electronegativity of sulfur (2.58) compared to oxygen (3.44), which exerts a weaker inductive withdrawal on the nitrogen lone pair.
- Impact of the N-Aryl Group: Direct attachment of the phenyl ring dramatically quenches basicity via resonance delocalization of the N-lone pair into the -system.
- The Bromine Substituent: The bromine atom at the para-position exerts a dual effect:
 - Inductive Effect (-I): Dominant. Withdraws electron density, further lowering the of the nitrogen.
 - Mesomeric Effect (+M): Weak donation, largely overwhelmed by the inductive pull.
 - Predicted : While parent N-phenylthiomorpholine has a in the range of 3.5–4.0, the 4-bromo derivative shifts this value lower (approx. 2.8–3.2), rendering the nitrogen neutral at physiological pH (7.4). This aids in membrane permeability (CNS penetration).

The Bromine Sigma-Hole (-hole)

In protein-ligand interactions, the bromine atom acts as a Lewis acid. The electron density is anisotropic; while the equatorial belt of the bromine is electron-rich (negative electrostatic potential), the region along the C-Br bond axis (distal to Carbon) is electron-deficient.

- Mechanism: This positive patch, or

-hole, allows the bromine to form linear halogen bonds (R-Br

Y) with biological nucleophiles (backbone carbonyls, His/Asp/Glu side chains).

- Energetics: These interactions can contribute 1–3 kcal/mol to binding affinity, often surpassing comparable hydrogen bonds due to hydrophobicity.

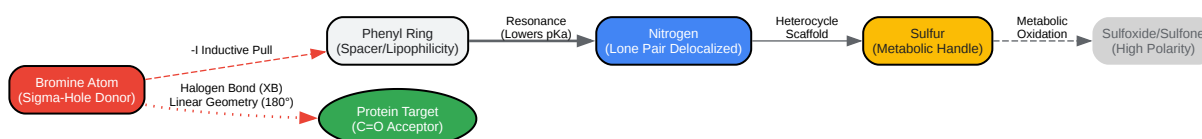
Metabolic Electronic Switching (S-Oxidation)

Unlike morpholine, the thiomorpholine sulfur is a metabolic "soft spot." It undergoes sequential oxidation to sulfoxide (S=O) and sulfone (O=S=O).

- Electronic Consequences: Oxidation transforms the sulfur from a weak donor to a strong electron-withdrawing group (EWG).
 - Sulfone Effect:[1] The sulfone derivative creates a strong dipole, significantly increasing polar surface area (tPSA) and reducing LogP, often serving as a strategy to mitigate metabolic clearance or toxicity.

Visualization: Electronic & Interaction Map

The following diagram illustrates the vectoral electronic forces and the geometry of the halogen bond.



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Caption: Vectoral analysis of electronic effects and the directional nature of the Bromine-mediated halogen bond.

Conformational Dynamics

The thiomorpholine ring predominantly adopts a chair conformation, analogous to cyclohexane. However, the N-aryl substituent introduces a critical steric and electronic equilibrium.

Axial vs. Equatorial Preference

- Standard Expectation: Steric bulk typically forces N-substituents into the equatorial position.
- The Anomeric Anomaly: In N-aryl thiomorpholines, electronic repulsion between the nitrogen lone pair and the aromatic π -system can sometimes favor a "quasi-axial" orientation, particularly if the ring is flattened.
- Crystal Data Insight: X-ray structures of related N-(4-nitrophenyl)thiomorpholines have revealed the aryl group in a quasi-axial position to facilitate specific crystal packing interactions (stacking). In solution, a rapid equilibrium exists, but the equatorial conformer is generally the bioactive species.

Table 1: Physicochemical Comparison

| Property | N-Phenylmorpholine | N-(4-Br-Phenyl)thiomorpholine | Impact on Drug Design |
|----------------------|----------------------|---|--|
| LogP (Lipophilicity) | ~1.5 | ~3.8 | Higher CNS penetration; higher non-specific binding risk. |
| pKa (Conj. Acid) | ~3.8 | ~3.0 | Neutral at pH 7.4; reduced lysosomal trapping. |
| H-Bond Acceptors | 2 (N, O) | 1 (N) | Sulfur is a poor H-bond acceptor; alters solvation shell. |
| Metabolic Soft Spot | Phenyl hydroxylation | Sulfur oxidation + Phenyl hydroxylation | Dual metabolic pathways; S-oxidation can be active metabolite. |

Synthetic Protocol: Buchwald-Hartwig Amination

While Nucleophilic Aromatic Substitution (

) is possible with activated (electron-deficient) aryl halides, the 4-bromo group is not sufficiently activating for direct displacement by thiomorpholine. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice to ensure regioselectivity and high yields.

Experimental Workflow

Objective: Synthesis of N-(4-bromophenyl)thiomorpholine from 1,4-dibromobenzene and thiomorpholine.

- Note: We use 1,4-dibromobenzene in excess or specific mono-coupling conditions to retain the second bromine for downstream derivatization.

Reagents:

- Substrate: 1,4-Dibromobenzene (1.0 equiv)
- Amine: Thiomorpholine (1.1 equiv)
- Catalyst:
(2 mol%) or
- Ligand: BINAP or Xantphos (4 mol%)
- Base:
(Sodium tert-butoxide) or
(1.5 equiv)
- Solvent: Toluene or Dioxane (Anhydrous, degassed)

Step-by-Step Protocol:

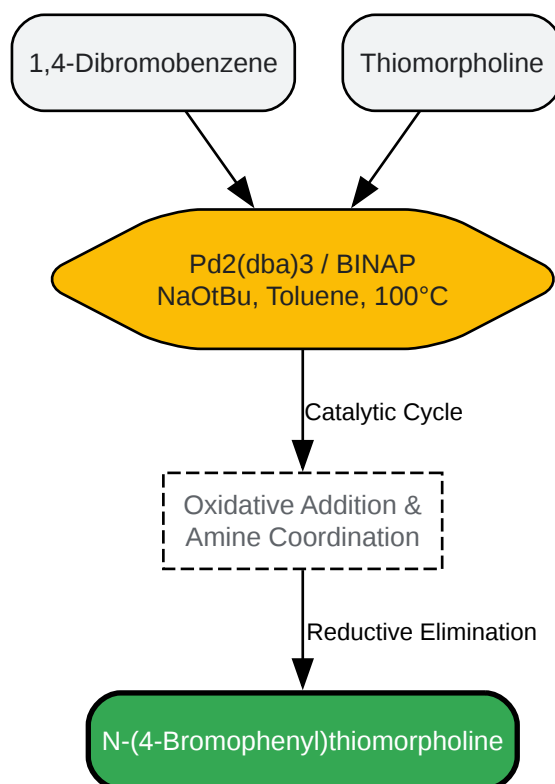
- Degassing: Charge a flame-dried Schlenk flask with 1,4-dibromobenzene, Base, Catalyst, and Ligand. Evacuate and backfill with Argon (

) to remove

(crucial for Pd lifecycle).

- Addition: Add anhydrous Toluene via syringe, followed by Thiomorpholine.
- Reaction: Heat to 80–100°C for 12–16 hours. Monitor by TLC/LC-MS.
- Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.
- Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Visualization: Synthetic Pathway



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Caption: Palladium-catalyzed cross-coupling workflow for scaffold generation.

Physicochemical Profiling Protocols

To validate the electronic properties described in Section 1, the following characterization assays are recommended.

pKa Determination (Potentiometric Titration)

Due to the low solubility of the bromophenyl derivative in pure water, a cosolvent method is required.

- Method: SiriusT3 or GLpKa titrator.
- Protocol: Dissolve compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Perform acid-base titration at each ratio.
- Analysis: Extrapolate the Yasuda-Shedlovsky plot to 0% cosolvent to obtain the aqueous

- Expected Result:

NMR Diagnostic Signals ()

- NMR:
 - Aromatic: Two doublets (AA'BB' system) typically around 7.30 (d, 2H, Ar-H ortho to Br) and 6.75 (d, 2H, Ar-H ortho to N). The upfield shift of the ortho-N protons confirms resonance donation.
 - Thiomorpholine Ring: Two triplets. (3.6 ppm) and (2.7 ppm).

- NMR:
 - Look for the C-Br carbon signal (110-115 ppm) and the C-N aromatic carbon (148-150 ppm).

Lipophilicity (Shake-Flask LogP)

- Method: Octanol-Water partition.
- Protocol: Equilibrate compound between n-octanol and phosphate buffer (pH 7.4). Separate phases and quantify concentration via HPLC-UV.
- Relevance: High LogP confirms the lipophilic contribution of the Sulfur and Bromine atoms, guiding formulation strategies (e.g., need for cyclodextrins).

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